9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5
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Overview
Description
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is a deuterated derivative of a guanine analog. This compound is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 involves multiple steps, including the protection of functional groups, selective deuteration, and coupling reactions. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.
Biology: The compound is used in studies involving nucleic acids and protein interactions.
Medicine: Research on antiviral and anticancer properties often involves this compound.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 involves its interaction with molecular targets such as enzymes and nucleic acids. The deuterated nature of the compound allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into its biological effects .
Comparison with Similar Compounds
Similar compounds include other deuterated guanine analogs and non-deuterated versions. Compared to these, 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 offers enhanced stability and unique isotopic labeling, making it particularly valuable in research applications. Some similar compounds are:
- 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine
- 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]-6-chloroguanine .
Properties
IUPAC Name |
2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKSAOEJZMVHB-URHBMTNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675683 |
Source
|
Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185100-63-3 |
Source
|
Record name | 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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